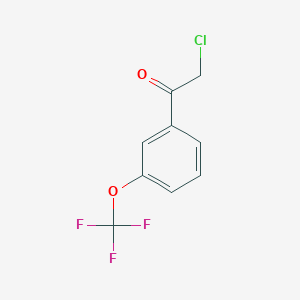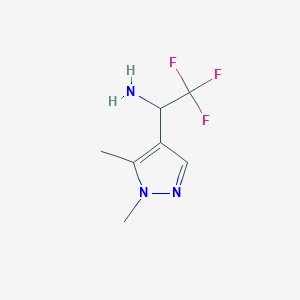
3-Cycloheptyl-3-hydroxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cycloheptyl-3-hydroxypropanenitrile is an organic compound with the molecular formula C10H17NO It features a seven-membered cycloheptyl ring attached to a hydroxypropanenitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-3-hydroxypropanenitrile typically involves the reduction of 3-cycloheptyl-3-ketopropanenitrile. This reduction can be catalyzed by a carbonyl reductase enzyme, such as PhADH from Paraburkholderia hospita. The reaction conditions often include a substrate concentration of 200 g/L (1.5 M) and the use of a double mutant enzyme (H93C/A139L) to enhance enantioselectivity and specific activity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. The use of engineered enzymes allows for high substrate concentrations and efficient conversion rates, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cycloheptyl-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 3-Cycloheptyl-3-ketopropanenitrile.
Reduction: 3-Cycloheptyl-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Cycloheptyl-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Cycloheptyl-3-hydroxypropanenitrile involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic reduction reactions, the compound acts as a substrate for carbonyl reductase enzymes, which facilitate the conversion of the ketone group to a hydroxy group. This process involves the transfer of electrons and protons, resulting in the formation of the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopentyl-3-hydroxypropanenitrile: Features a five-membered cyclopentyl ring instead of a seven-membered cycloheptyl ring.
3-Cyclohexyl-3-hydroxypropanenitrile: Features a six-membered cyclohexyl ring.
3-Phenyl-3-hydroxypropanenitrile: Features a phenyl ring instead of a cycloalkyl ring.
Uniqueness
3-Cycloheptyl-3-hydroxypropanenitrile is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
3-cycloheptyl-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H17NO/c11-8-7-10(12)9-5-3-1-2-4-6-9/h9-10,12H,1-7H2 |
InChI-Schlüssel |
IBDUUBWWINLXAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















